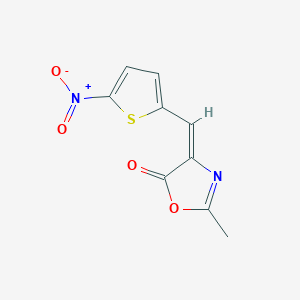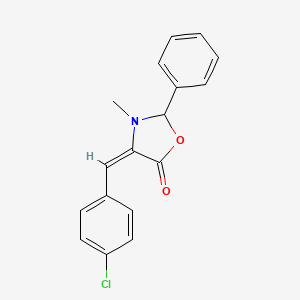
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorobenzylidene group attached to the oxazolidinone ring, which imparts unique chemical and physical properties
准备方法
The synthesis of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-phenyloxazolidin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学研究应用
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
作用机制
The mechanism of action of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
相似化合物的比较
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one can be compared with other similar compounds such as:
4-Chlorobenzylidene-4-aminoacetanilide: This compound also contains a chlorobenzylidene group and exhibits antimicrobial properties.
4-Methyl N-(4-chlorobenzylidene)aniline: Known for its optical properties, this compound is used in photonic applications.
(4-Chlorobenzylidene)malononitrile: This compound is used in the synthesis of various heterocyclic structures and has applications in material science.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C17H14ClNO2 |
|---|---|
分子量 |
299.7 g/mol |
IUPAC 名称 |
(4E)-4-[(4-chlorophenyl)methylidene]-3-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H14ClNO2/c1-19-15(11-12-7-9-14(18)10-8-12)17(20)21-16(19)13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ |
InChI 键 |
METNBRJDNVESGG-RVDMUPIBSA-N |
手性 SMILES |
CN\1C(OC(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
规范 SMILES |
CN1C(OC(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
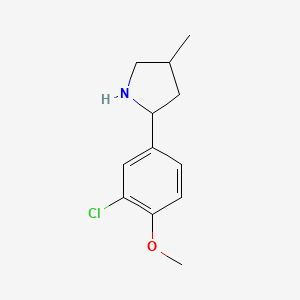
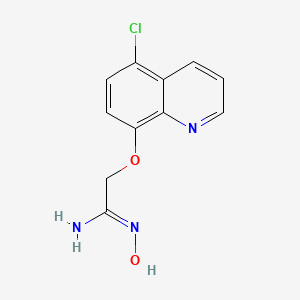

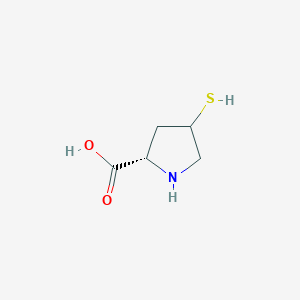
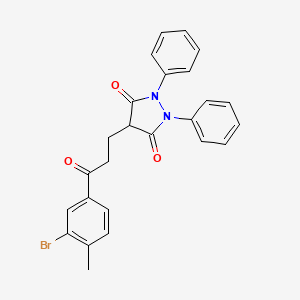
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
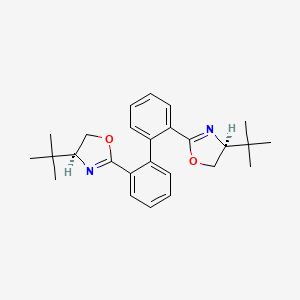

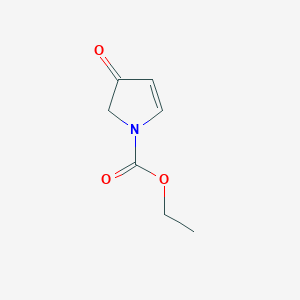

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
